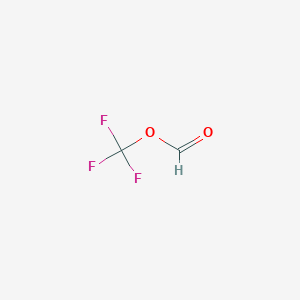
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, cyclization, and subsequent purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways provide insights into its pharmacological potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluorophenyl)-3H-2-benzazepine: Lacks the chlorine atom, which may affect its pharmacological properties.
8-Chloro-3H-2-benzazepine: Lacks the fluorophenyl group, leading to different chemical reactivity and biological activity.
Uniqueness
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) is unique due to the presence of both chlorine and fluorophenyl groups. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
81230-26-4 |
|---|---|
Molekularformel |
C16H12Cl2FN |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C16H11ClFN.ClH/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18;/h1-8,10H,9H2;1H |
InChI-Schlüssel |
VZOCOAINNNOZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
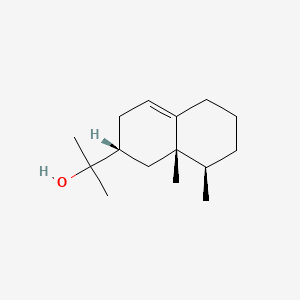
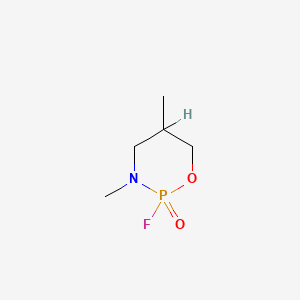
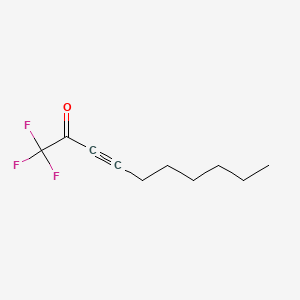
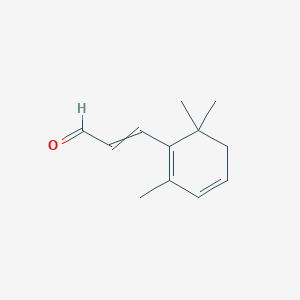
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
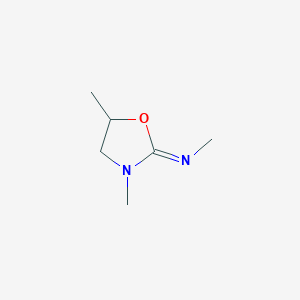

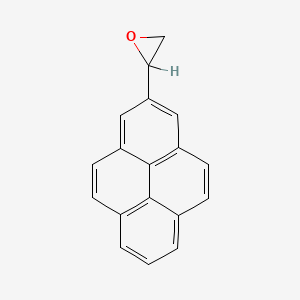
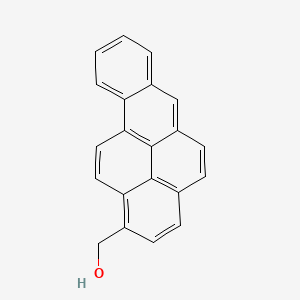
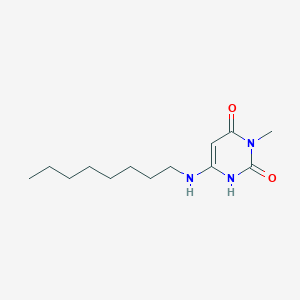
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
